Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
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Overview
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. This compound is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Scientific Research Applications
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Studied for its potential anticancer properties, as it can increase the penetration and accumulation of chemotherapy drugs in tumor tissues
Industry: Employed in the production of advanced materials, such as high-performance polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with indenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran). The reaction conditions usually require elevated temperatures and careful control of the stoichiometry to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The production is carried out in specialized reactors designed to handle organometallic compounds safely .
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Mechanism of Action
The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(1-neomenthylindenyl)-zirconium: Similar structure but with neomenthylindenyl ligands.
Bis(cyclopentadienyl)zirconium dichloride: Contains cyclopentadienyl ligands instead of indenyl ligands.
Zirconium bis(hexamethyldisilazide) dichloride: Features hexamethyldisilazide ligands
Uniqueness
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other zirconium compounds. This uniqueness makes it particularly valuable in catalytic applications and advanced material synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves the reaction of zirconium tetrachloride with 1H-indene in the presence of a reducing agent to form zirconocene dichloride. The zirconocene dichloride is then reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-.", "Starting Materials": [ "Zirconium tetrachloride", "1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Zirconium tetrachloride is reacted with 1H-indene in the presence of a reducing agent to form zirconocene dichloride.", "Step 2: Zirconocene dichloride is reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-." ] } | |
CAS No. |
12148-49-1 |
Molecular Formula |
C18H14Cl2Zr |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
12148-49-1 | |
Origin of Product |
United States |
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